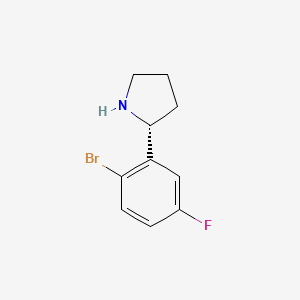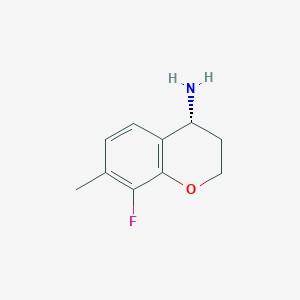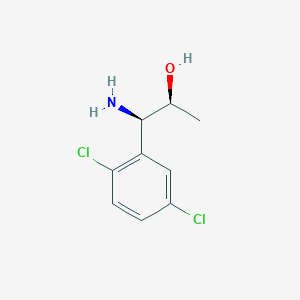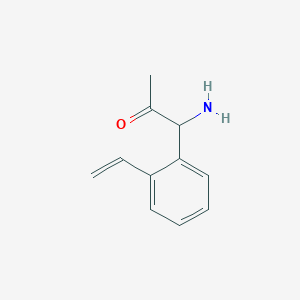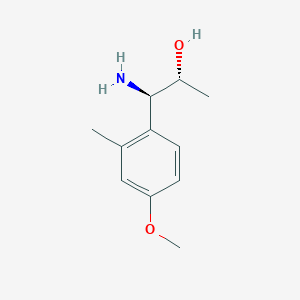![molecular formula C22H34N2O3 B13047955 Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[45]decan-8-yl)(benzyl)carbamate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the aminomethyl and benzylcarbamate groups. Common reagents used in these reactions include tert-butyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: It may be used in the development of new polymers or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate can be compared with other spirocyclic compounds, such as:
- Tert-butyl (8-azaspiro[4.5]decan-1-yl)carbamate
- Tert-butyl (S)-(8-azaspiro[4.5]decan-1-yl)carbamate
These compounds share similar spirocyclic cores but differ in their functional groups and substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C22H34N2O3 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]-N-benzylcarbamate |
InChI |
InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24(16-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(15-23)26-22/h4-8,18-19H,9-16,23H2,1-3H3 |
Clave InChI |
KGXQSLGKTICISG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


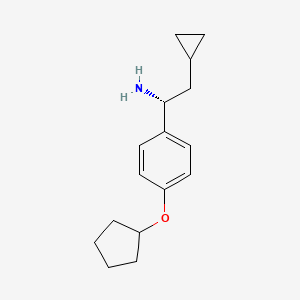
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
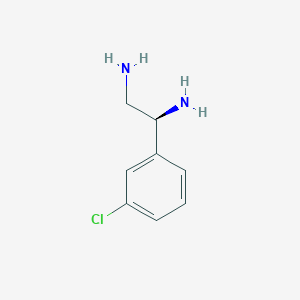

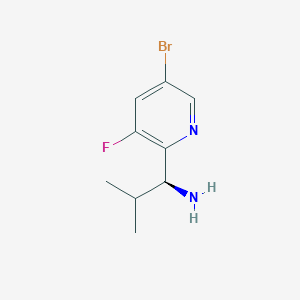
![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
